molecular formula C7H2ClF2NO B8540761 5-chloro-1,3-difluoro-2-isocyanatobenzene

5-chloro-1,3-difluoro-2-isocyanatobenzene

Cat. No. B8540761
M. Wt: 189.54 g/mol
InChI Key: OFUWAMVXZFVMCG-UHFFFAOYSA-N
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Patent
US06624119B1

Procedure details

40 g of 4-chloro-2,6-difluoroaniline were dissolved in 300 ml of absolute toluene. With stirring, 100 ml of trichloromethyl chloroformate were added dropwise at 20° C. The mixture was slowly heated to reflux. After three and half hours, the mixture was concentrated and the resulting isocyanate was used directly for the synthesis of intermediate 3.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.Cl[C:12](OC(Cl)(Cl)Cl)=[O:13]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([N:6]=[C:12]=[O:13])=[C:4]([F:10])[CH:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=CC(=C(N)C(=C1)F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly heated to reflux
CONCENTRATION
Type
CONCENTRATION
Details
After three and half hours, the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting isocyanate was used directly for the synthesis of intermediate 3

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C(=C1)F)N=C=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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